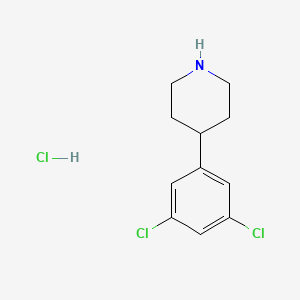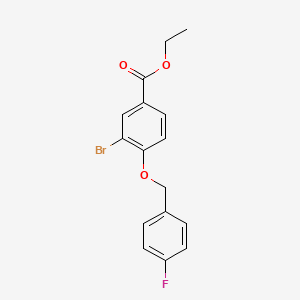![molecular formula C9H10BrN3 B13010039 5-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13010039.png)
5-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is characterized by a unique bicyclic structure that includes a pyrrole ring fused with a triazine ring. The presence of a bromine atom and an isopropyl group further distinguishes this compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through several methods:
-
Synthesis from Pyrrole Derivatives: : This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired compound. For example, the reaction of pyrrole with bromine and isopropylamine under controlled conditions can yield this compound .
-
Multistep Synthesis: : This approach involves multiple steps, starting with the formation of intermediate compounds that are subsequently converted into the final product. For instance, the initial formation of a bromohydrazone intermediate followed by cyclization can lead to the desired compound .
-
Transition Metal Mediated Synthesis: : The use of transition metals as catalysts can facilitate the formation of this compound. This method often involves the use of palladium or copper catalysts to promote the coupling reactions .
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective methods. One such method includes the use of readily available starting materials like pyrrole, bromine, and isopropylamine. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions: : 5-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as phenols or amines .
-
Oxidation and Reduction Reactions: : The compound can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives .
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include phenols, amines, and other nucleophiles.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions include substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, oxidized or reduced forms of the compound, and various other functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
-
Biology: : In biological research, the compound is studied for its potential as a kinase inhibitor. It has shown promising activity against various kinases, making it a candidate for drug development .
-
Medicine: : The compound’s antiviral and anticancer properties are of particular interest. It has been investigated for its potential use in treating viral infections and cancer .
-
Industry: : In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets:
-
Kinase Inhibition: : The compound inhibits the activity of various kinases by binding to their active sites. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth .
-
Antiviral Activity: : The compound interferes with viral replication by inhibiting viral enzymes such as RNA-dependent RNA polymerase. This inhibition prevents the synthesis of viral RNA, thereby reducing viral load .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds in terms of structure and activity:
-
Pyrrolo[2,1-f][1,2,4]triazine: : The parent compound without the bromine and isopropyl groups. It serves as a core structure for various derivatives .
-
5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine: : A similar compound with a methyl group instead of an isopropyl group. It exhibits similar chemical properties but may differ in biological activity .
-
2-(Propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine: : A derivative without the bromine atom. It may have different reactivity and applications compared to the brominated compound .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H10BrN3 |
|---|---|
Molekulargewicht |
240.10 g/mol |
IUPAC-Name |
5-bromo-2-propan-2-ylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C9H10BrN3/c1-6(2)9-11-5-8-7(10)3-4-13(8)12-9/h3-6H,1-2H3 |
InChI-Schlüssel |
LEMDLCQPEUGNCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN2C=CC(=C2C=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


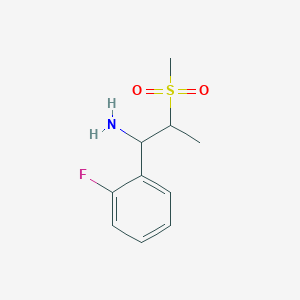
![Pyrazolo[1,5-b]pyridazin-3-amine](/img/structure/B13009968.png)
![7-Methylbenzo[d]isothiazole](/img/structure/B13009985.png)

![(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine](/img/structure/B13009997.png)
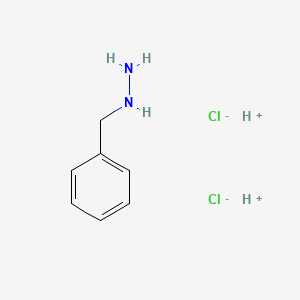
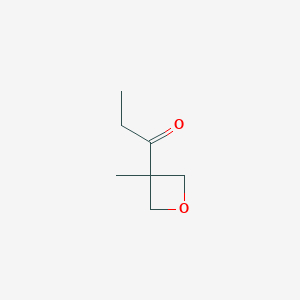
![tert-Butyl(7S,8aR)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13010015.png)
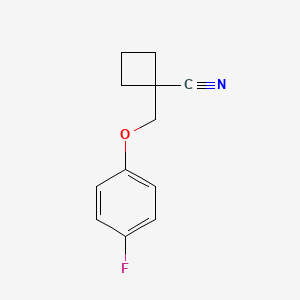
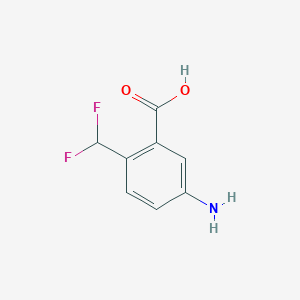
![tert-Butyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B13010030.png)
